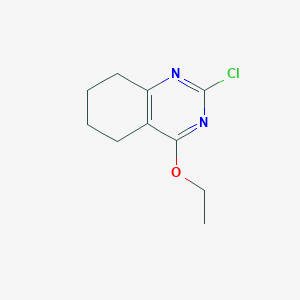

2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 . It is used for research purposes .

Synthesis Analysis

The synthesis of derivatives of 5,6,7,8-tetrahydroquinazolines, which includes this compound, can be achieved using α-aminoamidines and bis-benzylidene cyclohexanones . The reaction occurs under mild conditions and yields excellent results . The newly synthesized derivatives bear protecting groups at the C2-tert-butyl moiety of a quinazoline ring, which can be easily cleaved, providing further opportunities for functionalization .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s worth noting that tetrahydroquinazolines can be synthesized through reactions involving α-aminoamidines and bis-benzylidene cyclohexanones .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, are not specified in the search results .科学的研究の応用

Anticancer Agent Development

Research on derivatives of 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline has led to the discovery of compounds with significant anticancer properties. For example, studies have found that certain derivatives are potent apoptosis inducers and have high efficacy in breast and other cancer models due to excellent blood-brain barrier penetration (Sirisoma et al., 2009). Another study identified novel classes of tubulin-polymerization inhibitors targeting the colchicine site, demonstrating significant in vitro cytotoxic activity and substantial inhibition of colchicine binding, indicating potential as anticancer agents (Wang et al., 2014).

Chemosensor for Cadmium

A compound closely related to this compound was found to selectively respond to Cd2+ ions over other metal ions, indicating its potential use as a chemosensor for cadmium. This could have applications in measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

Synthesis of Antimicrobial Agents

Derivatives of this compound have been synthesized and tested for their antimicrobial activities, showing promising results as antimicrobial agents (El-zohry & Abd-Alla, 2007).

Novel Quinazoline Derivatives

Research into the reactivity of this compound and its use in the synthesis of novel quinazoline derivatives has expanded the potential applications of these compounds in various fields, including drug development and material science. These studies explore the behavior of the compound towards different nitrogen nucleophiles and investigate the synthesis of new derivatives with potential biological activity (El-hashash et al., 2011).

Exploration of Structure and Reactivity

Further studies have elucidated the crystal structure of related tetrahydroquinolines and explored their reactivity, providing a deeper understanding of the chemical and physical properties of these compounds. Such knowledge is crucial for designing molecules with specific functions and for the development of new materials and pharmaceuticals (Albov et al., 2004).

Safety and Hazards

将来の方向性

The future directions for research on 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline could involve further exploration of its potential antitubercular activity . Additionally, its derivatives could be investigated for their inhibitory activity against β-glucosidase, suggesting potential applications in the treatment of diabetes .

特性

IUPAC Name |

2-chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-14-9-7-5-3-4-6-8(7)12-10(11)13-9/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRWZUGSRZODMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC2=C1CCCC2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B2878448.png)

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2878452.png)

![N-(2-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2878453.png)

![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3,4,5-TRIMETHOXYBENZAMIDE HYDROCHLORIDE](/img/structure/B2878456.png)

![5-(Hydroxymethyl)-2-methyl-4-({[(4-methylphenyl)methyl]amino}methyl)pyridin-3-ol](/img/structure/B2878459.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2878465.png)

![1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2878467.png)

![3-ethyl-N-[3-(trifluoromethyl)phenyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2878469.png)

![2-bromo-5-methoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide](/img/structure/B2878470.png)